

Application Notes and Protocols for SR9011 Hydrochloride In Vitro Experiments

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Compound of Interest

Compound Name: SR9011 hydrochloride

CAS No.: 2070014-94-5

Cat. No.: B3049455

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Introduction

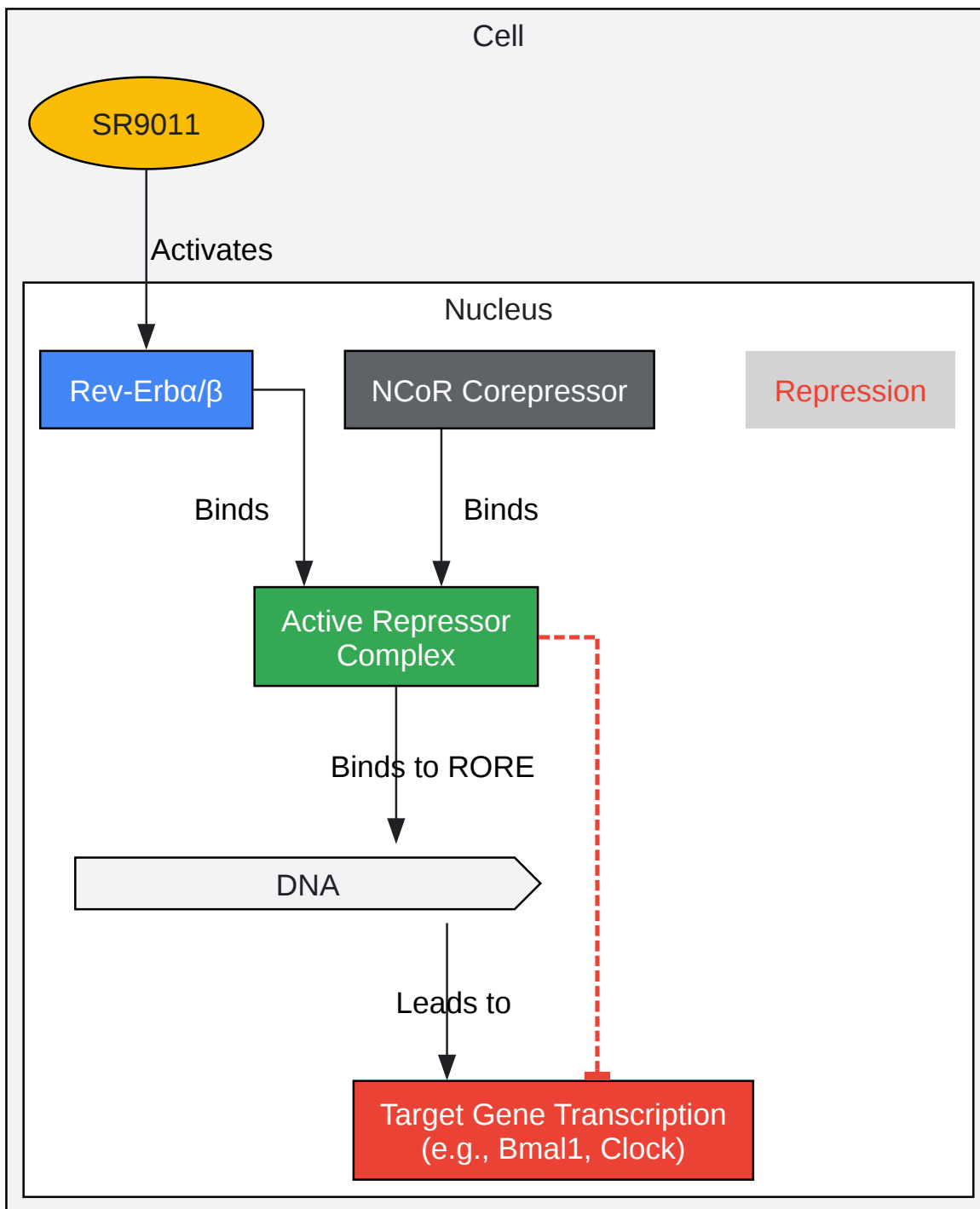
SR9011 hydrochloride is a potent and specific synthetic agonist for the nuclear receptors Rev-Erb α (NR1D1) and Rev-Erb β (NR1D2).[1][2] These receptors are critical components of the core circadian clock, playing a key role in regulating the expression of genes involved in metabolism, inflammation, and cellular proliferation.[2][3] By activating Rev-Erb, SR9011 initiates the transcriptional repression of target genes, including the core clock components BMAL1 and CLOCK.[3][4] This activity makes SR9011 a valuable chemical probe for studying the interplay between circadian rhythms and physiological processes. Its ability to modulate metabolic pathways has generated significant interest in its potential therapeutic applications for metabolic diseases, sleep disorders, and oncology.[1][2][5]

These application notes provide an overview of the mechanism of action of SR9011 and detailed protocols for key in vitro experiments to assess its biological activity.

Application Notes

Mechanism of Action: The Rev-Erb Signaling Pathway

SR9011 functions by binding to the ligand-binding domain of the Rev-Erb α and Rev-Erb β nuclear receptors. The natural ligand for these receptors is heme.[6][7] Upon agonist binding, Rev-Erb undergoes a conformational change that facilitates the recruitment of a corepressor complex, typically involving Nuclear Receptor Corepressor 1 (NCoR). This entire complex then binds to Rev-Erb response elements (ROREs) in the promoter regions of target genes. The binding of this repressive complex leads to the inhibition of gene transcription. Among the most well-characterized target genes are Bmal1 and Clock, whose repression by Rev-Erb is a fundamental feedback loop in maintaining circadian oscillations.[3][4]



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Caption: SR9011 activates the Rev-Erba/β-mediated transcriptional repression pathway.

Key In Vitro Applications

- Circadian Rhythm Research: Investigating the disruption of clock gene expression and circadian oscillations in various cell types.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Metabolic Studies: Assessing the impact on glucose uptake, lipid metabolism, mitochondrial respiration, and ATP production.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Oncology Research: Evaluating effects on cell cycle progression, proliferation, and apoptosis in cancer cell lines.[\[5\]](#)[\[7\]](#)[\[10\]](#)

Data Presentation: Quantitative Analysis of SR9011 Activity

The following tables summarize key quantitative data for **SR9011 hydrochloride** from in vitro studies.

Table 1: **SR9011 Hydrochloride** In Vitro Activity

Target	Assay Type	Cell Line	IC ₅₀ Value	Reference
Rev-Erb α	Gal4-Responsive Luciferase Reporter	HEK293	790 nM	[3] [10]
Rev-Erb β	Gal4-Responsive Luciferase Reporter	HEK293	560 nM	[3] [10]

| Full-length Rev-Erb α | Bmal1 Promoter Luciferase Reporter | HEK293 | 620 nM [\[3\]](#)[\[10\]](#)[\[11\]](#) |

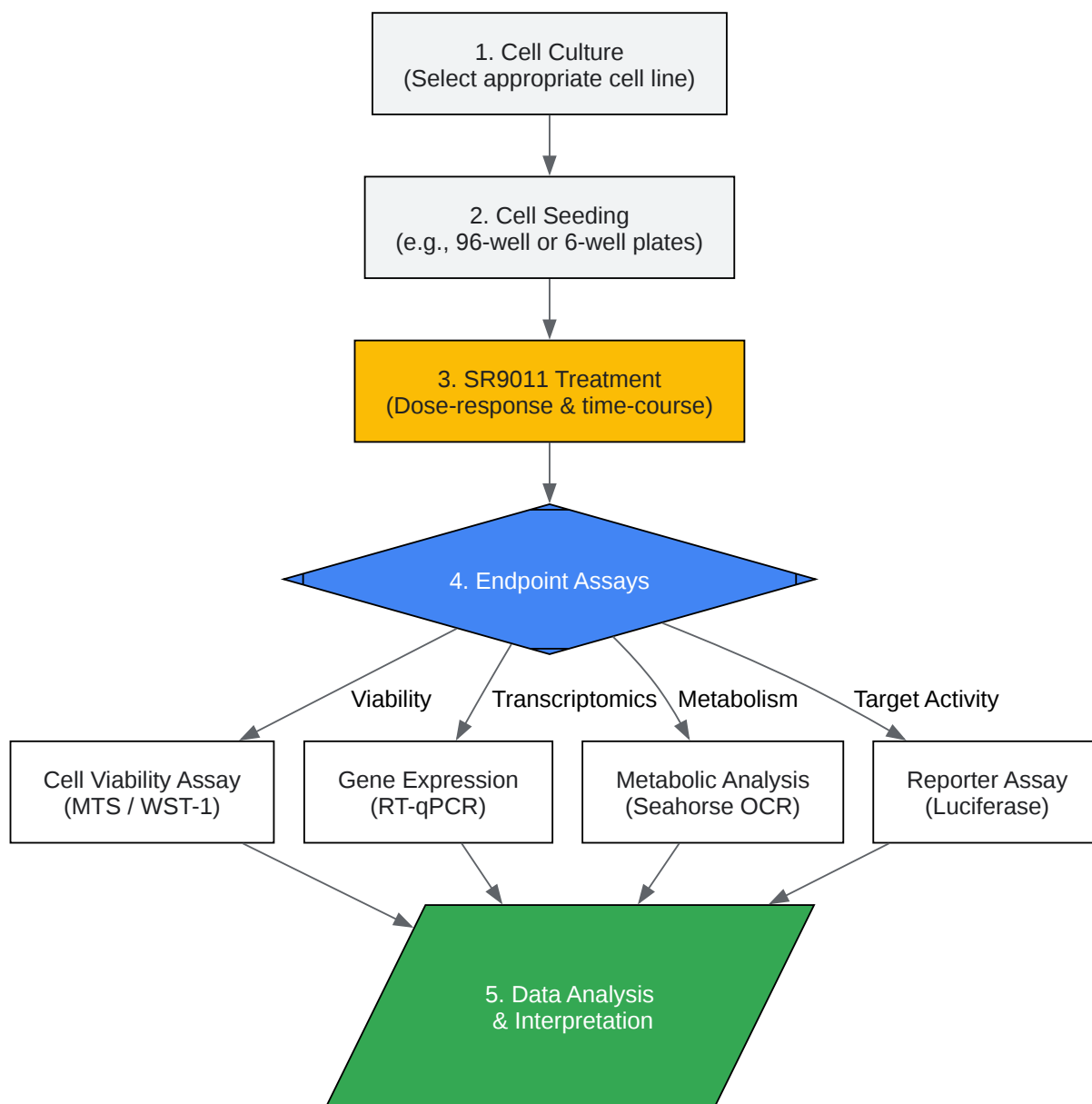
Table 2: Effect of SR9011 on Target Gene and Protein Expression

Target Gene/Protein	Cell Type	Treatment	Observed Effect	Reference
Bmal1 mRNA	HepG2 cells	SR9011	Suppression	[3][10][11]
Bmal1, Clock mRNA	Primary microglia	5 μ M SR9011	Disrupted rhythmic expression	[6]
Serpine1, Cyp7a1, Srebf1 mRNA	Primary microglia	SR9011	Significant reduction	[6]
CCNA2 (Cyclin A) mRNA	Breast cancer cells	10 μ M SR9011	Suppression	[7]

| Cyclin A Protein | Breast cancer cells | SR9011 | Suppression [[7] |

Experimental Protocols

The following diagram illustrates a general workflow for conducting in vitro experiments with SR9011.



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